molecular formula C15H14ClNO5S B12202270 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B12202270
M. Wt: 355.8 g/mol
InChI Key: DQMLPGXWHVVLTE-UHFFFAOYSA-N
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Description

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a 5-chloro-2-methoxy-4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonation of 5-chloro-2-methoxy-4-methylphenylamine to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

The uniqueness of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 5-chloro-2-methoxy-4-methylphenyl group can enhance its binding affinity and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

3-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14ClNO5S/c1-9-6-13(22-2)14(8-12(9)16)23(20,21)17-11-5-3-4-10(7-11)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

DQMLPGXWHVVLTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC

Origin of Product

United States

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